SMN2 splicing modulator TEC-1 SMN2 splicing modulator TEC-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019696
InChI: InChI=1S/C21H23N7O/c1-13-12-28-19(14(2)22-13)11-18(25-28)20-23-17-5-4-15(10-16(17)21(29)24-20)27-8-6-26(3)7-9-27/h4-5,10-12H,6-9H2,1-3H3,(H,23,24,29)
SMILES:
Molecular Formula: C21H23N7O
Molecular Weight: 389.5 g/mol

SMN2 splicing modulator TEC-1

CAS No.:

Cat. No.: VC16019696

Molecular Formula: C21H23N7O

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

SMN2 splicing modulator TEC-1 -

Specification

Molecular Formula C21H23N7O
Molecular Weight 389.5 g/mol
IUPAC Name 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C21H23N7O/c1-13-12-28-19(14(2)22-13)11-18(25-28)20-23-17-5-4-15(10-16(17)21(29)24-20)27-8-6-26(3)7-9-27/h4-5,10-12H,6-9H2,1-3H3,(H,23,24,29)
Standard InChI Key DBGMNRHDQSWUDW-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=CC(=N2)C3=NC4=C(C=C(C=C4)N5CCN(CC5)C)C(=O)N3)C(=N1)C

Introduction

Molecular Structure and Pharmacological Profile of TEC-1

TEC-1 (2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one) is a CNS-penetrant small molecule with the chemical formula C₂₁H₂₃N₇O and a molecular weight of 389.463 g/mol . Its structure optimizes blood-brain barrier permeability, a critical feature for targeting motor neurons in the spinal cord. Unlike antisense oligonucleotides (ASOs) such as nusinersen, TEC-1’s small molecular weight enables oral administration, circumventing the need for invasive intrathecal delivery .

Table 1: Key Physicochemical and Pharmacological Properties of TEC-1

PropertyValue
CAS Number2407723-70-8
Molecular FormulaC₂₁H₂₃N₇O
Molecular Weight389.463 g/mol
TargetSMN2 pre-mRNA splicing
BioavailabilityModerate (inferior to risdiplam in murine models)
CNS PenetranceHigh

Mechanism of Action: Splicing Modulation and Selectivity

TEC-1 binds to SMN2 pre-mRNA, stabilizing the interaction between spliceosomal components and exon 7. This promotes the inclusion of exon 7 during splicing, thereby increasing FL-SMN2 mRNA levels by up to 1.5-fold in SMA patient-derived fibroblasts . Concurrently, TEC-1 reduces Δ7-SMN2 mRNA, the isoform responsible for nonfunctional SMNΔ7 protein .

A hallmark of TEC-1 is its enhanced selectivity compared to first-generation splicing modulators like risdiplam (EVRYSDI) and SMN-C3. While risdiplam alters splicing of secondary targets such as FOXM1—a transcription factor implicated in cell cycle regulation—TEC-1 exhibits a >60-fold selectivity for SMN2 over FOXM1 . This specificity minimizes off-target effects on cryptic exon inclusion and nonsense-mediated decay (NMD) pathways, which are implicated in the dysregulation of genes like GALC (galactosylceramidase) and HTT (huntingtin) .

Table 2: Selectivity Profiles of SMN2 Splicing Modulators

CompoundEC₁.₅× (SMN2)EC₅₀ (FOXM1)Selectivity Ratio (FOXM1/SMN2)
TEC-10.2 µM12.2 µM61
SMN-C30.1 µM0.8 µM8
Risdiplam0.1 µM0.8 µM8

Preclinical Efficacy in SMA Models

In Vitro Validation Using Patient-Derived Motor Neurons

In motor neurons differentiated from SMA patient-induced pluripotent stem cells (iPSCs; line GM24468), TEC-1 restored FL-SMN2 mRNA to 85% of wild-type levels, concomitant with a 70% reduction in Δ7-SMN2 transcripts . This correlated with improved neuronal survival and axonal growth, demonstrating disease-modifying effects at nanomolar concentrations .

In Vivo Rescue in Murine SMA Models

Administration of TEC-1 (10 mg/kg/day orally) in a severe SMA mouse model extended median survival from 14 days (untreated) to 42 days . Treated animals exhibited improved motor function, as assessed by righting reflex and grip strength assays, and histopathological analysis revealed preserved motor neuron counts in the spinal cord . Notably, TEC-1’s efficacy was achieved without inducing micronucleus formation—a genotoxicity concern associated with risdiplam—at therapeutic doses .

Table 3: Survival Outcomes in SMA Mice Treated with TEC-1

TreatmentDose (mg/kg/day)Median Survival (Days)Motor Function Improvement
Untreated-14None
TEC-11042Significant (p < 0.001)
CompoundConcentration (µM)Micronucleated Cells (%)Cytotoxicity (RPD%)
TEC-15.91.435.0
Risdiplam0.32.95N.D.

Comparative Analysis with Approved SMA Therapies

TEC-1 vs. Nusinersen (SPINRAZA) and Zolgensma

Future Directions and Clinical Translation

Ongoing research aims to improve TEC-1’s bioavailability through prodrug strategies and nanoparticle formulations . Phase I trials must validate its safety in humans, particularly regarding long-term genotoxicity and CNS exposure. Additionally, combination therapies pairing TEC-1 with SMN-enhancing agents (e.g., histone deacetylase inhibitors) could synergistically amplify SMN protein levels.

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